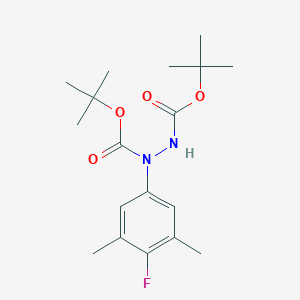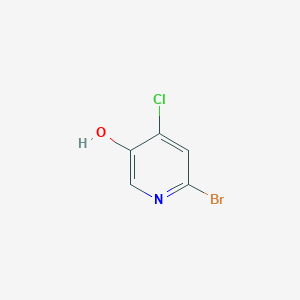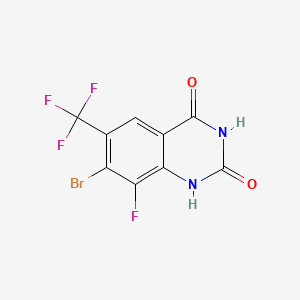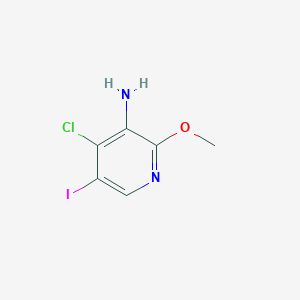
9-Hydroxymethyl-10-carbamoylacridan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Hydroxymethyl-10-carbamoylacridan: is an organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as antitumor agents. This compound features a hydroxymethyl group and a carboxamide group attached to the acridine core, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxymethyl-10-carbamoylacridan typically involves the following steps:
Starting Material: The synthesis begins with acridine, a tricyclic aromatic compound.
Hydroxymethylation: The acridine core undergoes hydroxymethylation, introducing a hydroxymethyl group at the 9-position. This step often involves the use of formaldehyde and a base such as sodium hydroxide.
Carboxamidation: The hydroxymethylated acridine is then subjected to carboxamidation, where a carboxamide group is introduced at the 10-position. This can be achieved using reagents like ammonium carbonate or amines under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The acridine core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products:
Oxidation: Formation of 9-carboxyacridine-10(9H)-carboxamide.
Reduction: Formation of 9-hydroxymethylacridine-10(9H)-amine.
Substitution: Various substituted acridine derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can serve as a ligand in coordination chemistry, facilitating catalytic reactions.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology:
DNA Intercalation: Acridine derivatives are known to intercalate into DNA, making them useful in studying DNA-protein interactions.
Fluorescent Probes: The compound can be used as a fluorescent probe in biological assays due to its aromatic structure.
Medicine:
Antitumor Agents: Acridine derivatives, including 9-Hydroxymethyl-10-carbamoylacridan, have shown potential as antitumor agents by inhibiting topoisomerase enzymes.
Antimicrobial Agents: The compound may exhibit antimicrobial properties, making it useful in developing new antibiotics.
Industry:
Dye Manufacturing: Acridine derivatives are used in the production of dyes and pigments.
Material Science: The compound can be incorporated into polymers to enhance their properties.
Wirkmechanismus
Molecular Targets and Pathways:
DNA Intercalation: The compound intercalates into DNA, disrupting the normal function of DNA replication and transcription.
Topoisomerase Inhibition: By inhibiting topoisomerase enzymes, the compound prevents the relaxation of supercoiled DNA, leading to cell death in rapidly dividing cells.
Vergleich Mit ähnlichen Verbindungen
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Amsacrine: An antitumor agent that also intercalates into DNA and inhibits topoisomerase II.
Proflavine: Another acridine derivative with antimicrobial properties.
Uniqueness:
Functional Groups: The presence of both hydroxymethyl and carboxamide groups in 9-Hydroxymethyl-10-carbamoylacridan provides unique chemical reactivity and biological activity.
Versatility: The compound’s ability to participate in various chemical reactions and its wide range of applications in different fields highlight its versatility.
Eigenschaften
IUPAC Name |
9-(hydroxymethyl)-9H-acridine-10-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c16-15(19)17-13-7-3-1-5-10(13)12(9-18)11-6-2-4-8-14(11)17/h1-8,12,18H,9H2,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUDUHYRZXCAJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3N2C(=O)N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B8250707.png)

![1-(5-Bromo-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B8250729.png)


